

# Resolving co-elution of atomoxetine and Atomoxetine-d3 hydrochloride

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## Compound of Interest

Compound Name: Atomoxetine-d3 hydrochloride

Cat. No.: B562540

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## Technical Support Center: Atomoxetine Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of atomoxetine and its deuterated internal standard, **Atomoxetine-d3 hydrochloride**, during analytical experiments.

## Troubleshooting Guide: Resolving Co-elution

Co-elution of an analyte and its stable isotope-labeled internal standard is often acceptable and even expected in LC-MS/MS analysis, as the two compounds can be differentiated by their mass-to-charge ratios. However, if chromatographic separation is desired to mitigate matrix effects or for use with other detectors, the following parameters can be adjusted.

Table 1: Troubleshooting Parameters for Resolving Co-elution of Atomoxetine and Atomoxetine-d3

Parameter	Recommended Change	Expected Outcome	Potential Drawbacks
Mobile Phase Composition	Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.	Alter the elution strength, thereby changing the retention times of the analytes. A weaker mobile phase (less organic solvent) will generally increase retention and may improve resolution.	Increased run times.
Mobile Phase pH	Modify the pH of the aqueous portion of the mobile phase.	Atomoxetine is a basic compound. Adjusting the pH can alter its degree of ionization and interaction with the stationary phase, potentially leading to differential retention between the analyte and internal standard.	Can affect peak shape and analyte stability. Ensure the pH is within the stable range for the column.
Stationary Phase (Column)	Change the column chemistry (e.g., from C18 to a different bonded phase like Phenyl-Hexyl or Cyano).	Different stationary phases offer different selectivity based on varied interactions (hydrophobic, pi-pi, dipole-dipole) with the analytes, which can resolve co-eluting compounds. <a href="#">[1]</a>	Requires method re-validation.
Column Dimensions	Increase column length or decrease internal diameter.	A longer column or a smaller internal diameter provides higher resolution and	Increased backpressure and longer analysis times. <a href="#">[1]</a>

		can improve the separation of closely eluting compounds.[1]	
Flow Rate	Decrease the flow rate of the mobile phase.	Reducing the flow rate can lead to narrower peaks and improved resolution.	Longer run times.[1]
Temperature	Adjust the column temperature.	Temperature can affect selectivity and efficiency. Lowering the temperature may increase retention and improve resolution for some compounds.[1]	Can increase backpressure.
Gradient Elution	If using isocratic elution, switch to a gradient. If using a gradient, make it shallower.	A shallower gradient increases the time analytes spend in the mobile phase, which can enhance separation.	Increased run times.

## Experimental Protocols

Below are examples of published methodologies for the analysis of atomoxetine, which can be used as a starting point for method development.

### Protocol 1: LC-MS/MS Method with Intentional Co-elution

This method is designed for the quantification of atomoxetine in human plasma and in vitro cellular samples using Atomoxetine-d3 as an internal standard, where co-elution is acceptable.

[2]

- Sample Preparation:

- To 60  $\mu\text{L}$  of plasma or in vitro cellular sample, add 120  $\mu\text{L}$  of acetonitrile containing the internal standard (Atomoxetine-d3).[2]
- Vortex the mixture to precipitate proteins.[2]
- Centrifuge at 16,000 x g for 30 minutes at 4°C.[2]
- Collect the supernatant for LC-MS/MS analysis.[2]
- Chromatographic Conditions:
  - Column: C18 guard column (20.0  $\times$  4.0 mm).[2]
  - Mobile Phase: Methanol containing 0.025% trifluoroacetic acid (v/v) and 0.025% ammonium acetate (w/v).[2]
  - Flow Rate: 200  $\mu\text{L}/\text{min}$ .[2]
  - Injection Volume: 20  $\mu\text{L}$ .[2]
  - Note: In this method, both atomoxetine and Atomoxetine-d3 were reported to elute between 4.0 and 4.5 minutes.[2]
- Mass Spectrometry Conditions:
  - Ionization: Electrospray Ionization (ESI), positive mode.
  - MRM Transitions:
    - Atomoxetine: 256.4  $\rightarrow$  43.8[3]
    - Atomoxetine-d3: 259.3  $\rightarrow$  47.0[3]

## Protocol 2: RRLC Method for Atomoxetine

This Rapid Resolution Liquid Chromatography (RRLC) method was developed for the determination of atomoxetine in pharmaceutical dosage forms and could be adapted to separate atomoxetine from its deuterated analog.[4]

- Chromatographic Conditions:
  - Column: Agilent Eclipse XDB C18 (50 mm x 4.6 mm i.d, 1.8  $\mu$ m particle size).[4]
  - Mobile Phase: A mixture of aqueous 0.04 M Glacial acetic acid and 0.03M triethylamine (TEA), pH 4.6 - Acetonitrile (42 : 58, v/v).[4]
  - Flow Rate: 0.27 ml/min.[4]
  - Detection: UV at 220 nm.[4]

## Visualizations



Caption: Troubleshooting workflow for resolving co-elution.

## Frequently Asked Questions (FAQs)

Q1: Is it always necessary to chromatographically separate atomoxetine from its deuterated internal standard, Atomoxetine-d3?

A1: No, it is not always necessary. When using a mass spectrometer (MS) as a detector, the instrument can distinguish between atomoxetine and Atomoxetine-d3 based on their different mass-to-charge ratios ( $m/z$ ).<sup>[3]</sup> In this case, the two compounds can co-elute without compromising quantification, as long as they exhibit similar ionization efficiency and are not subject to differential matrix effects.<sup>[5][6]</sup>

Q2: Why might I still want to separate atomoxetine and Atomoxetine-d3 even if I am using an LC-MS/MS system?

A2: While co-elution is often acceptable, chromatographic separation may be desirable to mitigate the risk of ion suppression or enhancement.<sup>[7]</sup> Matrix effects can occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.<sup>[7]</sup> If these effects are not identical for both compounds, it can lead to inaccurate quantification.<sup>[8]</sup> Achieving at least partial separation can help to minimize this risk.

Q3: What is the first parameter I should adjust to try and resolve co-eluting peaks?

A3: Adjusting the mobile phase composition is often the simplest and most effective first step.<sup>[1]</sup> You can try decreasing the percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase. This will increase the retention time of both compounds and may provide the necessary resolution.

Q4: My peaks are tailing. What could be the cause?

A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the column packing material, column overload, or contamination.<sup>[1]</sup> For a basic compound like atomoxetine, interactions with acidic silanol groups on the column can be a cause. Adjusting the mobile phase pH or using a column with end-capping can help mitigate this.

Q5: How do I know if I have a selectivity problem?

A5: If you have adjusted the mobile phase strength (capacity factor) and still have co-elution, you may have a selectivity problem.[9] This means that the chemistry of your current system (mobile phase and stationary phase) is not sufficient to differentiate between the two compounds. In this case, changing the stationary phase (i.e., using a different type of HPLC column) or significantly altering the mobile phase (e.g., changing the organic solvent or pH) is often the most effective solution.[1][9]

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